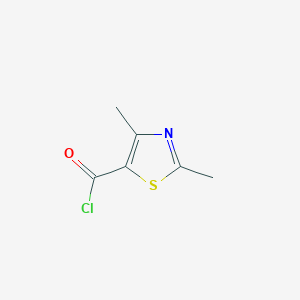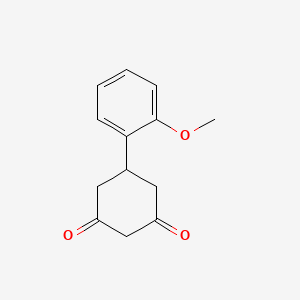
5-(2-甲氧基苯基)环己烷-1,3-二酮
描述
“5-(2-Methoxyphenyl)cyclohexane-1,3-dione” is a chemical compound with the empirical formula C13H14O3 . It has a molecular weight of 218.25 .
Molecular Structure Analysis
The SMILES string for this compound is O=C(C1)CC(CC1=O)C(C=CC=C2)=C2OC . This provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the resources I have access to.科学研究应用
有机合成砌块
5-(2-甲氧基苯基)环己烷-1,3-二酮: 是一种有机合成中的多功能砌块。其结构允许进行各种化学修饰,使其成为合成各种有机化合物的宝贵起始原料。 研究人员可以在分子上的多个位点引入不同的官能团,从而创建用于药物发现和材料科学应用的多样化学库 .
新型除草剂的开发
该化合物与天然三酮除草剂的结构相似性表明其在开发新型除草剂中的潜在用途。 通过修饰核心结构,科学家可以合成具有特定作用机制的新型除草剂,例如抑制 HPPD(4-羟基苯丙酮酸双加氧酶)酶,该酶对于植物中质体醌和生育酚的生物合成至关重要 .
安全和危害
作用机制
Target of Action
The primary targets of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been observed to exhibit irreversible-like enzyme inhibition . This suggests that 5-(2-Methoxyphenyl)cyclohexane-1,3-dione may interact with its targets in a similar manner, leading to changes in their function.
Result of Action
The molecular and cellular effects of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione’s action are currently unknown . Related compounds have demonstrated pharmacological properties against several cancer cell lines, as well as antifungal and antimicrobial activities . This suggests that 5-(2-Methoxyphenyl)cyclohexane-1,3-dione may have similar effects.
生化分析
Biochemical Properties
5-(2-Methoxyphenyl)cyclohexane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 5-(2-Methoxyphenyl)cyclohexane-1,3-dione may interact with proteins involved in cell signaling pathways, modulating their function and downstream effects .
Cellular Effects
The effects of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis, cell cycle regulation, and stress responses. Additionally, 5-(2-Methoxyphenyl)cyclohexane-1,3-dione can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-(2-Methoxyphenyl)cyclohexane-1,3-dione can bind to specific receptors or enzymes, altering their activity and downstream signaling pathways. This binding can lead to the inhibition or activation of these enzymes, resulting in changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to 5-(2-Methoxyphenyl)cyclohexane-1,3-dione has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
5-(2-Methoxyphenyl)cyclohexane-1,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it may inhibit or activate enzymes involved in the tricarboxylic acid cycle, glycolysis, or oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione can influence its activity and function .
Subcellular Localization
The subcellular localization of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 5-(2-Methoxyphenyl)cyclohexane-1,3-dione can also affect its interactions with other biomolecules and its overall cellular effects .
属性
IUPAC Name |
5-(2-methoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFGJXOGEXWKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589293 | |
| Record name | 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55579-77-6 | |
| Record name | 5-(2-Methoxyphenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55579-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Ethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1356056.png)
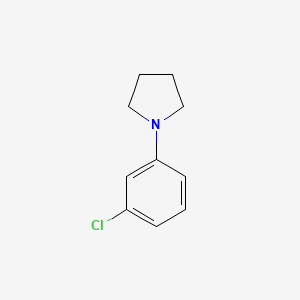
![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)
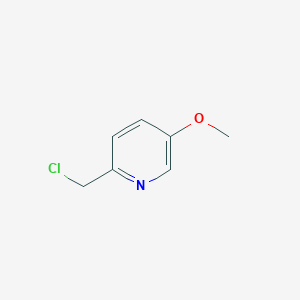
![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)
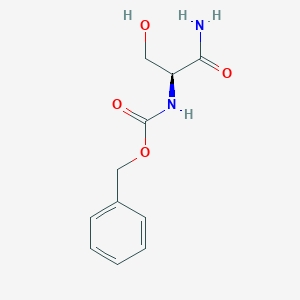
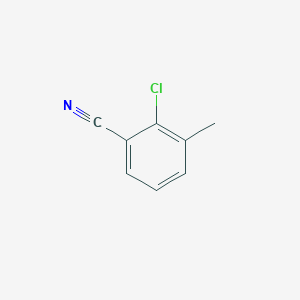
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)
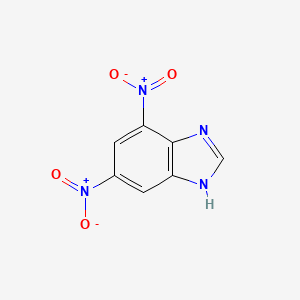

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)
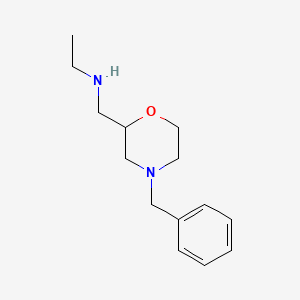
![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)
